molecular formula C14H14N4O B7056237 3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile

3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile

Cat. No.: B7056237
M. Wt: 254.29 g/mol
InChI Key: HFKOUELPGUZHFW-UHFFFAOYSA-N
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Description

3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile is a heterocyclic compound that features a triazole ring fused with an oxolane ring and a benzonitrile moiety

Preparation Methods

The synthesis of 3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, while the benzonitrile group can participate in various binding interactions .

Comparison with Similar Compounds

Similar compounds to 3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile include:

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of the triazole and oxolane rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[5-methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-16-17-14(18(10)13-5-6-19-9-13)12-4-2-3-11(7-12)8-15/h2-4,7,13H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOUELPGUZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CCOC2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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